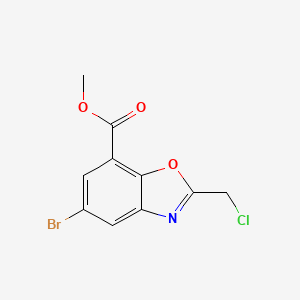![molecular formula C12H18ClNO B1421136 3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride CAS No. 1185176-09-3](/img/structure/B1421136.png)
3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride
Overview
Description
3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride, also known as 3-MBOH, is a synthetic organic compound with a wide range of applications in scientific research. It has been used in a variety of experiments, from drug development to biochemistry and physiology. It is a versatile molecule with a wide range of potential uses.
Scientific Research Applications
1. Synthesis of Pyrrolidine Derivatives
Chiral Pyrrolidines as Intermediates for Antibacterials : A study by Schroeder et al. (1992) demonstrated the use of pyrrolidine derivatives as intermediates in the synthesis of quinolone antibacterials, a class of antibiotics. This process involved the synthesis of stereoisomers of pyrrolidines, highlighting their importance in medicinal chemistry (Schroeder et al., 1992).
Synthesis and Crystal Structure Analysis : Research by Suto et al. (1992) focused on the preparation of chiral 3-methyl-3-substituted-pyrrolidines/pyrrolidinones, which are essential for developing various pharmaceutical compounds. The study also included an analysis of their crystal structures, which is crucial for understanding their chemical properties (Suto et al., 1992).
2. Potential Medical Applications
Antiinflammatory Activities : Ikuta et al. (1987) synthesized a series of pyrrolidine derivatives that exhibited potential as antiinflammatory and analgesic agents. These compounds were evaluated for their dual inhibitory activities on prostaglandin and leukotriene synthesis, which are key mediators in inflammation (Ikuta et al., 1987).
Bioactivity Against Pests and Pathogens : A study by Liu et al. (2016) isolated a new pyrrolidine alkaloid from Orixa japonica, which showed significant larvicidal and nematicidal activities. This suggests the potential use of pyrrolidine derivatives in developing natural pesticides (Liu et al., 2016).
3. Pyrrolidines in Synthesis and Chemical Reactions
Anionic Cyclizations to Pyrrolidines : Coldham et al. (1997) explored the cyclization of α-amino-organolithiums to unactivated alkenes, leading to the formation of pyrrolidines. This study is significant for understanding the synthetic pathways involving pyrrolidine structures (Coldham et al., 1997).
Synthesis of Haptens for Immunoassays : Research by Desai and Amin (1991) focused on synthesizing analogues of trans-3'-hydroxycotinine, a major metabolite of cotinine, for developing immunoassays. This study shows the application of pyrrolidine structures in creating tools for biological research (Desai & Amin, 1991).
properties
IUPAC Name |
3-[(4-methylphenyl)methoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-10-2-4-11(5-3-10)9-14-12-6-7-13-8-12;/h2-5,12-13H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVSJIDDCJEPCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate](/img/structure/B1421055.png)
![2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride](/img/structure/B1421057.png)




![Methyl 2-[4-hydroxydihydro-2(3H)-isoxazolyl]-5-nitrobenzenecarboxylate](/img/structure/B1421063.png)
![Methyl 2-(3-{[(tert-butoxy)carbonyl]-amino}pyrrolidin-1-yl)-5-nitrobenzoate](/img/structure/B1421064.png)
![(E)-Methyl 3-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)acrylate](/img/structure/B1421069.png)

![Methyl 2-{3-[(tert-butoxycarbonyl)amino]-piperidino}-5-nitrobenzenecarboxylate](/img/structure/B1421072.png)

